![molecular formula C9H7FN2O2 B1449819 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol CAS No. 1251317-25-5](/img/structure/B1449819.png)
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol
Descripción general
Descripción
Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .
Synthesis Analysis
An efficient route was reported for the synthesis of a novel 3- (4-fluorophenyl)-6-methyl-2- (propylthio)quinazolin-4 (3H)-one. The synthesized compound was prepared by a sulfur arylation reaction .
Chemical Reactions Analysis
The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc. as reported in the literature .
Aplicaciones Científicas De Investigación
Anticancer Activity
The 1,3,4-oxadiazole scaffold, which is present in the compound, has been found to possess a wide variety of biological activities, particularly for cancer treatment . The compound has shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .
Enzyme Inhibition
The compound has been shown to inhibit various enzymes that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Induction of Apoptosis
Certain alkylated compounds related to the 1,3,4-oxadiazole scaffold have been shown to induce apoptosis . This is a process where cells undergo programmed death, which is a crucial mechanism in treating diseases like cancer .
Antibacterial Activity
Some derivatives of the compound have been studied for their potential antibacterial activity. This makes the compound a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
In addition to its antibacterial properties, the compound has also been studied for its potential antifungal activity. This suggests that the compound could be used in the development of antifungal drugs.
Drug Development
The unique structure of the compound offers potential for drug development and targeted therapies. It can be used to study molecular interactions, which can provide valuable insights for the development of new drugs.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol may also interact with various biological targets.
Mode of Action
It is known that similar compounds can disrupt processes related to dna replication , which may suggest a similar mechanism for 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol.
Biochemical Pathways
Similar compounds have been shown to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol may affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown potent antibacterial effects , suggesting that 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol may also have significant biological effects.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)5-8-11-9(13)14-12-8/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXEFMWGKHOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)
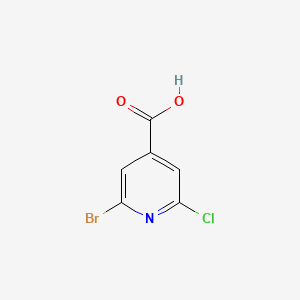

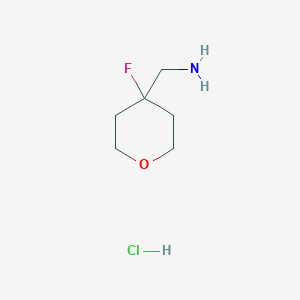
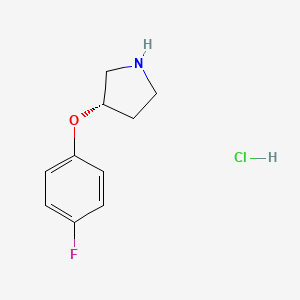
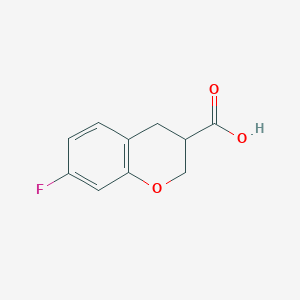
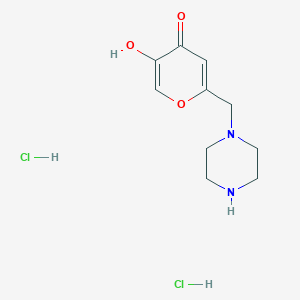
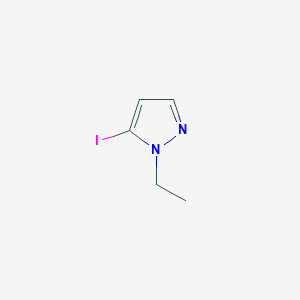
![4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid](/img/structure/B1449749.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)
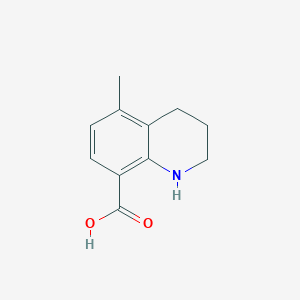
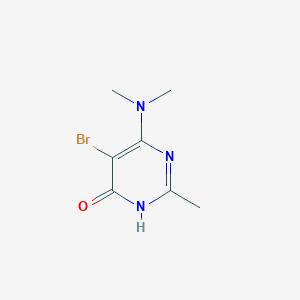
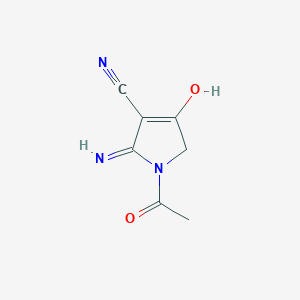
![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)